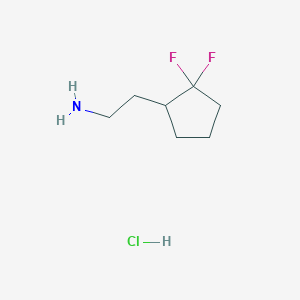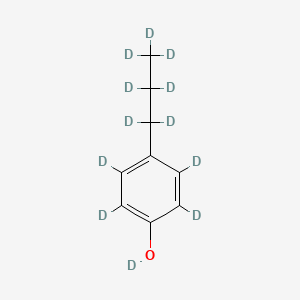
5-Hydroxy-2-methoxyisonicotinaldehyde
Overview
Description
“5-Hydroxy-2-methoxyisonicotinaldehyde” is an organic compound that belongs to the class of heterocycles. It has a molecular formula of C7H7NO3 and a molecular weight of 153.13500 .
Synthesis Analysis
The synthesis of “5-Hydroxy-2-methoxyisonicotinaldehyde” involves the use of 2-methoxy-5-(methoxymethoxy)isonicotinaldehyde as a precursor . The reaction was stirred at 50°C for 30 minutes to 1 hour, cooled to room temperature, and diluted with water. The mixture was neutralized to pH 7-8 and extracted with EtOAc (200 mL) three times. The organic layer was dried over Na2SO4 and concentrated to give 5-hydroxy-2-methoxyisonicotinaldehyde .
Molecular Structure Analysis
The molecular structure of “5-Hydroxy-2-methoxyisonicotinaldehyde” is characterized by a molecular formula of C7H7NO3 . The exact mass is 153.04300 .
Chemical Reactions Analysis
The chemical reactions involving “5-Hydroxy-2-methoxyisonicotinaldehyde” primarily involve its synthesis from 2-methoxy-5-(methoxymethoxy)isonicotinaldehyde .
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
5-Hydroxy-2-methoxyisonicotinaldehyde, as part of thiosemicarbazone derivatives, has shown promise in biological applications, particularly in antioxidant and anti-inflammatory activities. Studies involving thiosemicarbazones derived from 5-methoxysalicylaldehyde, a compound closely related to 5-Hydroxy-2-methoxyisonicotinaldehyde, demonstrated significant anti-inflammatory activity, as revealed by in vitro PLA2 inhibition assays and in silico molecular docking studies (Subhashree et al., 2017).
Molecular Structure and Crystallography
The molecular and crystal structure of compounds related to 5-Hydroxy-2-methoxyisonicotinaldehyde have been a subject of interest in scientific research. For instance, the study of 5-Methoxysalicylaldehyde 3-methoxybenzoylhydrazone provided insights into the hydrogen bonding and crystal structure of these compounds, which are essential for understanding their chemical properties and potential applications (Ali et al., 2005).
Photoreactive Properties
5-Hydroxy-2-methoxyisonicotinaldehyde and related compounds have been used in the photoreactive protection of diols, including carbohydrates. These compounds can be efficiently cleaved upon irradiation with UV light, regenerating aldehydes and glycols, which can be useful in various chemical and biological applications (Kostikov & Popik, 2008).
Antibacterial and Antifungal Activities
5-Hydroxy-2-methoxyisonicotinaldehyde, as part of Schiff base ligands derived from methoxysalicylaldehydes, has been explored for its antibacterial and antifungal properties. Research on aroylhydrazones derived from 5-methoxysalicylaldehyde showed that these compounds exhibit antimicrobial activities against various bacterial and fungal species, suggesting potential applications in combating infections and diseases (Hu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-2-5(4-9)6(10)3-8-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJLRLFOQLVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methoxyisonicotinaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)


![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)
![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)

![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)
![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)


